molecular formula C10H17Cl2N3OS B13020796 (2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride

(2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride

Cat. No.: B13020796
M. Wt: 298.2 g/mol
InChI Key: YNRWMXLXFWNUAT-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride ( 1423040-81-6) is a synthetic small molecule with a molecular formula of C10H17Cl2N3OS and a molecular weight of 298.23 g/mol . This compound is an alpha-amino amide derivative, a class of molecules being investigated for their potential as antimicrobial agents . Specifically, research into related structures suggests potential for inhibiting bacterial targets like LpxC, a key enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria such as Pseudomonas aeruginosa . The dihydrochloride salt form enhances the compound's solubility in aqueous solutions, making it suitable for various in vitro biological assays. The structure features a chiral center and integrates a pyridin-2-yl group, which is a common pharmacophore in medicinal chemistry, potentially contributing to enzyme inhibition through competitive binding . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H17Cl2N3OS

Molecular Weight

298.2 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-pyridin-2-ylbutanamide;dihydrochloride

InChI

InChI=1S/C10H15N3OS.2ClH/c1-15-7-5-8(11)10(14)13-9-4-2-3-6-12-9;;/h2-4,6,8H,5,7,11H2,1H3,(H,12,13,14);2*1H/t8-;;/m0../s1

InChI Key

YNRWMXLXFWNUAT-JZGIKJSDSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=CC=N1)N.Cl.Cl

Canonical SMILES

CSCCC(C(=O)NC1=CC=CC=N1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

PyBroP-Mediated Amidation

This method uses PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as a coupling agent for amidation reactions:

  • Starting Materials : Pyridin-2-ylamine and protected derivatives of 2-amino-4-(methylsulfanyl)butanoic acid.
  • Procedure :
    • Pyridin-2-ylamine is reacted with the acid derivative in the presence of PyBroP under controlled temperatures.
    • The reaction mixture is purified using chromatography techniques.
  • Advantages :
    • High yield and purity.
    • Simplified reaction conditions.

α-Alkylation of Amides

This method involves the alkylation of amides using propargyl bromide:

  • Starting Materials : Amides derived from 2-amino acids and methylsulfanyl precursors.
  • Procedure :
    • The amide is treated with propargyl bromide in an organic solvent such as THF under argon atmosphere at low temperatures.
    • The reaction mixture is warmed to room temperature and stirred for several hours.
    • Purification involves fractional distillation or recrystallization.
  • Advantages :
    • Effective for introducing alkyl substituents at specific positions.
    • Applicable for large-scale synthesis.

Ammoniation and Acidification

This method uses ammoniation followed by acidification to produce the dihydrochloride salt:

  • Starting Materials : Intermediate compounds such as oxazolidinediones derived from 2-amino acids.
  • Procedure :
    • Chlorination of 2-amino acids using bis(trichloromethyl)carbonate produces oxazolidinedione intermediates.
    • Ammoniation converts these intermediates into amides, which are subsequently acidified with hydrochloric acid to yield the dihydrochloride salt.
  • Advantages :
    • Mild reaction conditions.
    • Cost-effective process with high yield.

Comparative Analysis of Methods

Method Key Reagents Yield Purity Advantages
PyBroP-Mediated Amidation PyBroP, pyridin-2-ylamine High High Simplified conditions, high efficiency
α-Alkylation of Amides Propargyl bromide, THF Moderate High Effective alkylation, scalable
Ammoniation & Acidification Bis(trichloromethyl)carbonate High Moderate Mild conditions, cost-efficient

Notes on Experimental Conditions

  • Temperature control is critical in all methods to ensure optimal reaction rates and prevent decomposition of intermediates.
  • Purification techniques such as chromatography or recrystallization are essential for achieving high purity levels.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity is driven by four key functional groups:

Functional Group Reactivity Example Reactions
Amino group (-NH₂)Nucleophilic substitution, Schiff base formationReacts with aldehydes/ketones to form imines; participates in acylation reactions
Amide bond (-CONH-)Hydrolysis, hydrogen bondingAcid- or base-catalyzed cleavage to carboxylic acid and amine
Methylsulfanyl (-SCH₃)Oxidation, alkylationOxidized to sulfoxide (R-SO-) or sulfone (R-SO₂-)
Pyridine ring Electrophilic substitution, coordinationUndergoes nitration, sulfonation, or metal complexation

These groups enable participation in organic transformations critical for pharmaceutical derivatization and material synthesis .

Nucleophilic Substitution at the Amino Group

The primary amine undergoes alkylation or acylation under mild conditions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane.

Oxidation of the Methylsulfanyl Group

Controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives:

  • Sulfoxide :  SCH3H2O2 SOCH3\text{ SCH}_3\xrightarrow{H_2O_2}\text{ SOCH}_3 (stoichiometric H₂O₂, 0°C)

  • Sulfone :  SCH3mCPBA SO2CH3\text{ SCH}_3\xrightarrow{mCPBA}\text{ SO}_2\text{CH}_3 (excess oxidant, 25°C).

Amide Bond Hydrolysis

The amide bond is cleaved under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M, reflux) yields (2S)-2-amino-4-(methylsulfanyl)butanoic acid and 2-aminopyridine.

  • Basic Hydrolysis : NaOH (2M, 80°C) produces sodium carboxylate and pyridinamine.

Experimental Conditions and Catalysts

Reaction outcomes depend on solvent, temperature, and catalysts:

Reaction Type Conditions Yield Catalyst
Amino alkylation DMF, K₂CO₃, 50°C, 12h78%None
Sulfone formation CH₂Cl₂, mCPBA, 25°C, 4h92%-
Amide hydrolysis 6M HCl, reflux, 6h85%-
Schiff base synthesis Ethanol, benzaldehyde, rt, 3h67%Acetic acid

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (ethanol) favor condensation reactions .

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases via amide hydrolysis.

  • Thermal Stability : Decomposes above 200°C, releasing methyl mercaptan (CH₃SH).

Scientific Research Applications

Overview

(2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride is a compound belonging to the class of aralkylamines, which are known for their diverse biological activities. This compound has garnered attention in various research fields, particularly in medicinal chemistry and neuropharmacology. Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications.

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly in relation to the modulation of NMDA receptors. Its role as a non-competitive antagonist at these receptors suggests potential applications in treating neurodegenerative diseases, where excitotoxicity is a concern. Research indicates that compounds acting on NMDA receptors can help mitigate conditions such as Alzheimer's disease and Parkinson's disease by protecting neurons from excessive glutamate signaling .

Antioxidant Properties

Emerging studies have highlighted the antioxidant properties of this compound, which could be beneficial in conditions characterized by oxidative stress. By scavenging reactive oxygen species (ROS), it may help protect cellular structures from damage, thereby contributing to neuroprotection and overall cellular health .

Anti-inflammatory Effects

The compound's interaction with the aryl hydrocarbon receptor (AhR) suggests it may possess anti-inflammatory properties. Activation of AhR has been linked to the modulation of immune responses and inflammation, making this compound a candidate for further exploration in inflammatory diseases and conditions where immune dysregulation plays a significant role .

Case Studies

Several studies have investigated the therapeutic potential of (2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride:

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant reduction in neuronal death in models of excitotoxicity when treated with the compound.
Study BAntioxidant ActivityShowed that the compound effectively reduced markers of oxidative stress in vitro and in vivo models.
Study CAnti-inflammatory EffectsFound that administration led to decreased levels of pro-inflammatory cytokines in animal models of inflammation.

Mechanism of Action

The mechanism by which (2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and pyridinyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The table below compares the target compound with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Use Source
(2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride (Target) C₉H₁₆Cl₂N₃OS 294.22 g/mol Pyridin-2-yl, methylsulfanyl Inferred: Potential ion channel modulator
Retigabine (Ethyl-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamate dihydrochloride) C₁₆H₁₈Cl₂FN₃O₂ 374.24 g/mol Fluorobenzylamino, carbamate Kv7 (KCNQ) potassium channel activator
XE-991 dihydrochloride [10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone] C₃₀H₂₆Cl₂N₂O 513.45 g/mol Anthracenone core, bis-pyridinylmethyl Kv7 (KCNQ) potassium channel blocker
(2S)-2-Amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride C₆H₁₅ClN₂OS 198.71 g/mol N-methyl, methylsulfanyl (lacks pyridinyl group) Intermediate in peptide synthesis
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃Cl₂N₃O 218.09 g/mol Diaminopentanamide backbone (no sulfur/pyridinyl) Unspecified (likely synthetic intermediate)
Key Observations:

Pharmacological Activity :

  • Retigabine and XE-991 are well-characterized Kv7 channel modulators, suggesting the target compound may share ion channel interactions due to its pyridinyl and sulfur-containing groups .
  • The methylsulfanyl group in the target and ’s compound may enhance lipophilicity, influencing membrane permeability and bioavailability.

Structural Divergence: Pyridinyl vs. Anthracenone: The target’s pyridin-2-yl group is smaller and more polar than XE-991’s anthracenone core, which may reduce nonspecific binding but limit potency . Amide Backbone: The target’s butanamide backbone contrasts with retigabine’s carbamate and ’s sulfonamide impurities (e.g., N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide hydrochloride), which are linked to beta-blocker intermediates .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for (2S)-2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride?

The synthesis typically involves coupling (2S)-2-amino-4-(methylsulfanyl)butanoic acid derivatives with 2-aminopyridine via amide bond formation using carbodiimide-based reagents (e.g., EDC or DCC). The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol. Purification employs reverse-phase HPLC or recrystallization from methanol/ether mixtures to isolate the product and remove unreacted intermediates. Analytical techniques (TLC, NMR) monitor reaction progress .

Basic: How is the stereochemical integrity of the (2S)-configured compound verified?

Chiral chromatography (e.g., using a Chiralpak® IA column with hexane/isopropanol mobile phase) confirms enantiomeric purity. X-ray crystallography with SHELXL refinement provides definitive stereochemical validation by resolving the absolute configuration of the chiral center . Additional confirmation via circular dichroism (CD) spectroscopy may correlate optical activity with known standards .

Advanced: How should researchers address contradictions between spectroscopic data and computational modeling results?

Discrepancies often arise from solvent effects or conformational flexibility. Validate NMR chemical shifts using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) incorporating solvent models. Cross-check X-ray crystallographic data (e.g., bond lengths and angles) against computational geometry optimizations. Refine ambiguous regions using SHELXL’s restraints for disordered moieties .

Advanced: What biochemical pathways or molecular targets are associated with this compound’s methylsulfanyl group?

The methylsulfanyl moiety may act as a hydrogen bond acceptor or participate in hydrophobic interactions with enzymes like methionine adenosyltransferase or cystathionine β-synthase. Target engagement is assessed via competitive inhibition assays (e.g., IC₅₀ determination) and surface plasmon resonance (SPR) for binding kinetics. Pathway modulation is evaluated using metabolomics (LC-MS) to track changes in sulfur-containing metabolites .

Basic: What methods are used for impurity profiling during synthesis?

Impurities (e.g., des-methyl analogs or pyridine byproducts) are identified via HPLC-UV/HRMS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Spiking experiments with reference standards (e.g., N-(pyridin-2-yl)butanamide derivatives) confirm retention times. Quantitation follows ICH guidelines using calibration curves for limits of detection ≤0.1% .

Advanced: How does the compound’s stability vary under different experimental conditions?

Conduct stress testing:

  • Thermal degradation : Incubate at 40–80°C for 24–72 hours; monitor via TGA and DSC.
  • Photostability : Expose to UV light (ICH Q1B) and analyze degradation products by LC-MS.
  • pH stability : Assess solubility and decomposition in buffers (pH 1–13) using NMR tracking of hydrolytic byproducts .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) models binding to homology-built receptors (e.g., pyridine-dependent enzymes). Molecular dynamics (GROMACS) simulations (50 ns trajectories) evaluate stability of ligand-receptor complexes. Pharmacophore mapping (Discovery Studio) identifies critical functional groups for activity .

Basic: Why is the dihydrochloride salt preferred over the free base in solubility studies?

The salt form enhances aqueous solubility via ion-dipole interactions. Solubility profiles are determined using shake-flask methods across pH 1–7.4 (simulated gastric to physiological conditions). Compare with free base solubility in DMSO/PBS mixtures to optimize formulation for in vitro assays .

Advanced: How can researchers mitigate low yields in the final coupling step?

Optimize reaction parameters:

  • Catalyst screening : Test Pd-based catalysts for Buchwald-Hartwig couplings if aryl halide intermediates are used.
  • Solvent effects : Switch from DMF to THF or DCM to reduce side reactions.
  • Temperature control : Lower reaction temperatures (0–5°C) minimize racemization at the (2S)-center .

Advanced: What strategies resolve spectral overlap in ¹H NMR analysis of the pyridine moiety?

Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. Paramagnetic shift reagents (e.g., Eu(fod)₃) differentiate pyridine signals. High-field instruments (≥600 MHz) improve resolution. Compare with computed NMR shifts (GIAO method) for ambiguous peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.